molecular formula C10H12ClN3 B584071 6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride CAS No. 1794760-42-1

6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride

Cat. No.: B584071
CAS No.: 1794760-42-1
M. Wt: 209.677
InChI Key: HFTDDJYMIQIPKC-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. It is a heterocyclic compound with the molecular formula C10H12ClN3 and a molecular weight of 209.68 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride can be achieved through several methods. Common synthetic routes include:

    Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

    Wallach synthesis: This method uses the dehydrogenation of imidazolines.

    Marckwald synthesis: This method involves the reaction of alpha halo-ketones with ammonia.

    Amino nitrile synthesis: This method involves the reaction of alpha amino nitriles with aldehydes.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Catalysts such as platinum on alumina may be used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide.

    Reduction: It can be hydrogenated to form decahydroisoquinoline.

    Substitution: It can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and selenium dioxide as a catalyst.

    Reduction: Hydrogen gas in the presence of a platinum catalyst.

    Substitution: Various halogenated compounds and nucleophiles.

Major Products Formed

    Oxidation: Formation of nitrone derivatives.

    Reduction: Formation of decahydroisoquinoline.

    Substitution: Formation of various substituted imidazoisoquinoline derivatives.

Scientific Research Applications

6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride can be compared with other similar compounds, such as:

    Tetrahydroisoquinoline: Similar in structure but lacks the imidazole ring, leading to different chemical properties and reactivity.

    Imidazole: Contains a similar imidazole ring but differs in the rest of the structure, leading to different biological and chemical properties.

    Decahydroisoquinoline: A fully hydrogenated derivative with different chemical and physical properties.

The uniqueness of this compound lies in its specific structure, which combines the properties of both imidazole and isoquinoline rings, making it a versatile compound for various applications.

Properties

CAS No.

1794760-42-1

Molecular Formula

C10H12ClN3

Molecular Weight

209.677

IUPAC Name

6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline;hydrochloride

InChI

InChI=1S/C10H11N3.ClH/c1-2-9-10(13-6-12-9)8-5-11-4-3-7(1)8;/h1-2,6,11H,3-5H2,(H,12,13);1H

InChI Key

HFTDDJYMIQIPKC-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=CC3=C2N=CN3.Cl

Origin of Product

United States

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